1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione
CAS No.: 1449135-43-6
Cat. No.: VC2725455
Molecular Formula: C17H21BN2O5S
Molecular Weight: 376.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1449135-43-6 |
|---|---|
| Molecular Formula | C17H21BN2O5S |
| Molecular Weight | 376.2 g/mol |
| IUPAC Name | 1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C17H21BN2O5S/c1-16(2)17(3,4)25-18(24-16)12-8-7-10(26-12)9-11-13(21)19(5)15(23)20(6)14(11)22/h7-9H,1-6H3 |
| Standard InChI Key | ACWASRSLONUFLW-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=C3C(=O)N(C(=O)N(C3=O)C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Introduction
Chemical Identity and Fundamental Properties
1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione is identified by the CAS registry number 1449135-43-6 . This complex organic compound combines several important structural features that contribute to its chemical behavior. The compound is characterized by its molecular formula C₁₇H₂₁BN₂O₅S with a molecular weight of 376.2 g/mol .
The compound is also known by several synonyms, including:
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1,3-dimethyl-5-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methylidene}-1,3-diazinane-2,4,6-trione
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2-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-ylidenemethyl)thiophene-5-boronic acid pinacol ester
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2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methylene]-
Table 1 summarizes the key identification and structural parameters of the compound:
| Parameter | Value |
|---|---|
| CAS Number | 1449135-43-6 |
| Molecular Formula | C₁₇H₂₁BN₂O₅S |
| Molecular Weight | 376.2 g/mol |
| IUPAC Name | 1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C17H21BN2O5S/c1-16(2)17(3,4)25-18(24-16)12-8-7-10(26-12)9-11-13(21)19(5)15(23)20(6)14(11)22/h7-9H,1-6H3 |
| Standard InChIKey | ACWASRSLONUFLW-UHFFFAOYSA-N |
| PubChem Compound ID | 71306514 |
Structural Characteristics
The compound features a complex architecture consisting of several key structural components that contribute to its chemical behavior and potential applications. Understanding these structural elements is essential for predicting reactivity and designing appropriate synthesis strategies.
Core Structural Elements
The molecule is built around a pyrimidinetrione core, which consists of a six-membered ring containing nitrogen atoms and multiple carbonyl groups . This heterocyclic base structure is modified with several functional groups:
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Two methyl substituents attached to nitrogen atoms in the pyrimidine ring, enhancing the compound's lipophilicity and potentially influencing its biological activity .
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A thienyl (thiophene) group, which introduces a sulfur-containing five-membered aromatic ring that contributes to the electronic properties and reactivity of the molecule .
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A methylene bridge connecting the thiophene and pyrimidine moieties.
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A boron-containing moiety in the form of a tetramethyl-1,3,2-dioxaborolane group attached to the thiophene ring .
The presence of the boronic ester functionality (dioxaborolane) is particularly significant as it provides a reactive site for potential cross-coupling reactions and other synthetic transformations . The combination of these structural elements creates a molecule with unique chemical properties and potential applications in organic synthesis and medicinal chemistry.
Physical and Chemical Properties
Physical Properties
Based on available data, the compound is characterized as having the following physical properties:
Table 2: Physical Properties
Chemical Properties
The chemical reactivity of 1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione is largely determined by its functional groups. The boronic ester group (dioxaborolane) is particularly significant, as it can participate in various cross-coupling reactions, making the compound valuable in organic synthesis. The pyrimidinetrione core also contributes to the compound's reactivity profile, with potential for interactions through its carbonyl groups and nitrogen atoms.
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